Phenyl 7-bromo-1-methoxy-3-methyl-2-naphthoate
Overview
Description
Phenyl 7-bromo-1-methoxy-3-methyl-2-naphthoate is a chemical compound with the molecular formula C19H15BrO3 and a molecular weight of 371.22 g/mol. This compound is characterized by its bromine, methoxy, and methyl groups attached to a naphthoate structure, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 7-bromo-1-methoxy-3-methyl-2-naphthoate typically involves multiple steps, starting with the bromination of 1-methoxy-3-methyl-2-naphthoic acid. The reaction conditions include the use of bromine in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenyl 7-bromo-1-methoxy-3-methyl-2-naphthoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted naphthoates depending on the nucleophile used.
Scientific Research Applications
Phenyl 7-bromo-1-methoxy-3-methyl-2-naphthoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Phenyl 7-bromo-1-methoxy-3-methyl-2-naphthoate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets, leading to various biological responses.
Comparison with Similar Compounds
Phenyl 7-bromo-1-methoxy-3-methyl-2-naphthoate can be compared with other similar compounds, such as:
Phenyl 7-chloro-1-methoxy-3-methyl-2-naphthoate: Similar structure but with a chlorine atom instead of bromine.
Phenyl 7-bromo-1-hydroxy-3-methyl-2-naphthoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Phenyl 7-bromo-1-methoxy-2-naphthoic acid: Similar structure but without the methyl group.
These compounds differ in their reactivity and biological activity due to the variations in their functional groups, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
phenyl 7-bromo-1-methoxy-3-methylnaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO3/c1-12-10-13-8-9-14(20)11-16(13)18(22-2)17(12)19(21)23-15-6-4-3-5-7-15/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFLONXKYQOMCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)C(=C1C(=O)OC3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657782 | |
Record name | Phenyl 7-bromo-1-methoxy-3-methylnaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-76-3 | |
Record name | Phenyl 7-bromo-1-methoxy-3-methylnaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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